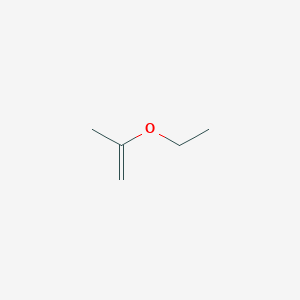

2-Ethoxypropene

Overview

Description

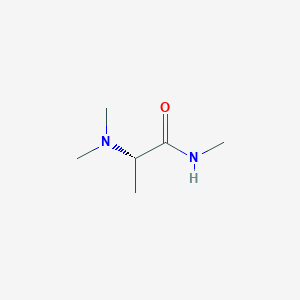

2-Ethoxypropene, also known as 2-methoxypropene, is an organic compound with the molecular formula C3H6O. It is a colorless, flammable liquid that is used primarily as a solvent and in the synthesis of other compounds. It is a versatile compound that has a wide range of applications in scientific research, industrial production, and chemical synthesis.

Scientific Research Applications

Selective Protection of Ketose Sugars and Oligosaccharides

2-Methoxypropene, a related compound, is used for selectively protecting ketose sugars and oligosaccharides, providing valuable synthesis tools in biological and industrial applications (Fanton, Gelas, & Horton, 1980).

Inhibitory Effect on Hepatic Tumorigenesis

Antioxidants like ethoxyquin and 2(3)-tert-butyl-4-hydroxyanisole, which are structurally related to 2-ethoxypropene, can inhibit hepatic tumorigenesis by scavenging active oxygen radicals, potentially useful in liver cancer prevention (Rao, Lalwani, Watanabe, & Reddy, 1984).

Transformation into Substituted Ethyl 2-Aminopropenoate

Ethyl 2-aminopropenoate can be transformed into 3-phenylthio or 3-ethoxy substituted variants by treating it with thiophenol or sodium (or lithium) ethoxide in ethanol (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

Impact on Semen Quality in Workers

Long-term exposure to 2-ethoxyethanol may lower sperm count in workers, highlighting its potential occupational health risk (Ratcliffe et al., 1989).

Therapeutic Applications for Pulmonary Hypertension

2-Ethoxyestradiol is effective in attenuating pulmonary hypertension and vascular remodeling in male rats, suggesting potential therapeutic applications for this condition (Tofovic et al., 2008).

Microwave-Initiated Hydroamination

Microwave irradiation accelerates the hydroamination of 2-ethoxypropenal with secondary amines, leading to isomers with increased regioselectivity and yield (Keiko, Verochkina, & Larina, 2011).

Diels-Alder Reactions

2-ethoxyprop-2-enal dimethylhydrazone, prepared from 2-ethoxypropenal, participates in Diels-Alder reactions to form substituted tetrahydropyridines and 5-hydroxy-1, suggesting potential in synthetic chemistry (Keiko et al., 2006).

Kinetic and Thermodynamic Control in Synthesis

The synthesis of methylglyoxal thioacetals from 2-ethoxypropenal can be controlled kinetically and thermodynamically, yielding 1-ethoxy-1-organylthiopropanones under specific conditions (Keiko et al., 2001).

Configurational Assignment and Conformational Study

Methylglyoxal bisdimethylhydrazones derived from 2-ethoxypropenal exist as a mixture of EE and ZE isomers, showing stereochemical dependence on nitrogen lone pairs (Krivdin, Larina, Chernyshev, & Keiko, 2006).

Tunneling Effect in Decomposition Reactions

The tunneling effect plays a significant role in the identical rate constants ratio of 2,2-dimethoxypropane and 2,2-diethoxypropane decomposition reactions at low temperatures (Jiang, Li, Wu, & Han, 2005).

Mechanism of Action

Target of Action

2-Ethoxypropene is an alkene with a versatile ethoxy group . It exhibits remarkable reactivity towards nucleophiles, making it a valuable asset in organic synthesis . Its primary targets are electron-deficient partners, with which it readily forms bonds .

Mode of Action

At the molecular level, this compound acts as an electron-rich alkene . It readily forms bonds with electron-deficient partners, a crucial ability for its involvement in polymerization reactions . The presence of the ethoxy group further influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .

Biochemical Pathways

This compound is particularly valuable in Michael additions and aldol condensations . It serves as an intermediate in the synthesis of complex molecules, contributing to the formation of carbon-carbon and carbon-oxygen bonds, essential building blocks in organic chemistry .

Pharmacokinetics

Its reactivity makes it an ideal candidate for constructing complex molecular structures that form the backbone of many drugs . For example, it can facilitate the formation of carbon-carbon bonds, a crucial step in building the molecular frameworks of certain therapeutic agents .

Result of Action

The result of this compound’s action is the creation of polymers with specific properties and functions . It also enables the creation of effective compounds that target specific pests or weeds, improving crop yields and farming efficiency .

Action Environment

The environmental aspect of using this compound has gained attention . Researchers are exploring its use in green chemistry applications, aiming to minimize the environmental impact of chemical processes . Its mechanism of action, particularly in reactions that proceed under mild conditions, supports the development of more sustainable and eco-friendly chemical practices .

Safety and Hazards

2-Ethoxypropene is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

There are numerous experimental and computational studies available on the thermal decomposition reaction of vinyl ethers. Yet, studies on oxypropene compounds are few. They can be seen as vinyl ether–type molecules substituted with a methyl group on the vinyl carbon . Future research could delve into this area further.

Biochemical Analysis

Biochemical Properties

2-Ethoxypropene exhibits remarkable reactivity towards nucleophiles, making it a valuable asset in organic synthesis

Cellular Effects

Its reactivity suggests that it could influence various cellular processes

Molecular Mechanism

At the molecular level, this compound acts as an electron-rich alkene, readily forming bonds with electron-deficient partners . This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions .

Temporal Effects in Laboratory Settings

Its reactivity with ozone has been studied, suggesting that it undergoes changes over time .

properties

IUPAC Name |

2-ethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-6-5(2)3/h2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGHEPDRMHVUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239065 | |

| Record name | 2-Ethoxypropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926-66-9 | |

| Record name | 2-Ethoxy-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxypropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxypropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most common method for synthesizing 2-ethoxypropene?

A1: this compound is often synthesized through a two-step process. First, acetone and triethyl orthoformate undergo condensation in the presence of an acidic catalyst, such as an acidic cation-exchange resin, to produce 2,2-diethoxypropane [, ]. This intermediate is then subjected to pyrolysis, typically in a liquid medium like benzyl silicon oil, to yield this compound [].

Q2: What factors influence the yield of this compound during synthesis?

A2: Research suggests that factors like reaction temperature, reaction time, catalyst quantity, and the ratio of reactants significantly impact the yield of this compound during the synthesis process []. Optimization of these parameters is crucial for achieving high yields.

Q3: Has the thermal decomposition of this compound been studied?

A3: Yes, computational studies have investigated the thermal decomposition mechanisms of various oxypropenes, including this compound []. These simulations provide valuable insights into the compound's stability and potential reaction pathways at different temperatures.

Q4: How does the presence of an alkoxy group influence the reactivity of this compound?

A4: Studies comparing the gas-phase reactivity of alkyl vinyl ethers with ozone indicate that the alkoxy group plays a role in determining the reaction rate []. For instance, this compound exhibits a higher reaction rate with ozone compared to 2-methoxypropene, highlighting the influence of the alkoxy group on the molecule's overall reactivity.

Q5: What are the primary products of this compound ozonolysis?

A5: Ozonolysis of this compound in atmospheric conditions primarily yields ethyl acetate, formaldehyde, and carbon dioxide []. These products provide insights into the degradation pathways of this compound in the atmosphere and its potential environmental impact.

Q6: What is the atmospheric lifetime of this compound?

A6: Based on its reaction rate with ozone, the estimated atmospheric lifetime of this compound is approximately 21 hours []. This relatively short lifetime suggests that reaction with ozone is a significant removal process for this compound in the atmosphere, particularly in areas with higher ozone concentrations.

Q7: Has this compound been explored for applications in materials science?

A7: Yes, this compound has been utilized as a reagent in the synthesis of acetalated β-cyclodextrins (Ac-βCDs) []. These modified cyclodextrins are promising materials for developing biocompatible, pH-responsive nanoparticles for drug delivery applications.

Q8: What are the advantages of using this compound in the synthesis of Ac-βCDs?

A8: this compound enables a one-pot acetalation reaction with β-cyclodextrin, simplifying the synthesis process []. The resulting Ac-βCDs exhibit pH-labile hydrolysis and can release drug payloads in a pH-dependent manner, making them attractive candidates for targeted drug delivery systems.

Q9: How does the reaction time during acetalation with this compound affect the properties of Ac-βCDs?

A9: The molar ratio of linear to cyclic acetals in Ac-βCDs, a critical factor influencing their pH-responsive properties, can be controlled by adjusting the reaction time during acetalation with this compound []. This level of control allows for tailoring the drug release profiles of Ac-βCD nanoparticles.

Q10: Have there been any studies on the (vapor + liquid) equilibrium of this compound?

A10: Yes, research has investigated the (vapor + liquid) equilibria for mixtures containing this compound, including systems with acetone and butanone []. This type of data is essential for understanding the behavior of this compound in mixtures and is crucial for industrial applications involving separation processes like distillation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)